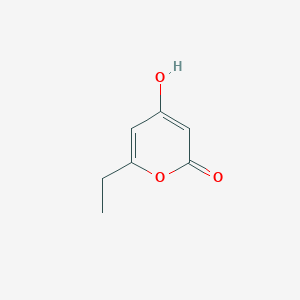

6-ethyl-4-hydroxy-2H-pyran-2-one

Descripción general

Descripción

6-ethyl-4-hydroxy-2H-pyran-2-one is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that derivatives of 6-ethyl-4-hydroxy-2H-pyran-2-one exhibit significant biological activities. In particular:

- Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that modifications to the compound enhanced its antiproliferative properties against human neuroblastoma cells, with IC values indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | SH-SY5Y | 6.7 - >200 |

Agrochemicals

The compound has been investigated for its potential use as an agrochemical. Its derivatives have shown promise as fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance. A notable study demonstrated that certain derivatives effectively inhibited fungal growth in vitro, suggesting potential applications in crop protection .

Material Science

This compound has also been explored for its role in developing new materials. Its unique chemical structure allows it to be incorporated into polymers, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that utilize this compound to improve material performance in various applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several derivatives of this compound on human neuroblastoma cells. The research utilized various concentrations of the compounds and assessed cell viability through MTT assays. The results indicated a dose-dependent response, with some derivatives showing significant cytotoxicity compared to control groups.

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers synthesized several derivatives of this compound and tested them against common agricultural pathogens. The results revealed that specific compounds exhibited strong antifungal activity, effectively reducing fungal colony counts in treated samples compared to untreated controls.

Propiedades

Número CAS |

36795-97-8 |

|---|---|

Fórmula molecular |

C7H8O3 |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

6-ethyl-4-hydroxypyran-2-one |

InChI |

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3-4,8H,2H2,1H3 |

Clave InChI |

IETIERQJAXZVEP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=CC(=O)O1)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.